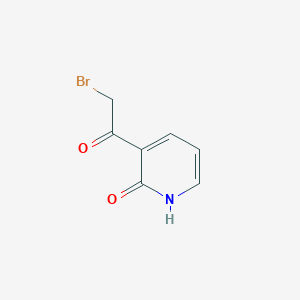

2(1H)-Pyridone, 3-(bromoacetyl)-

Description

Overview of 2(1H)-Pyridone Scaffolds as Privileged Heterocyclic Systems

The 2(1H)-pyridone ring system is a six-membered heterocycle containing a nitrogen atom and is characterized by a tautomeric equilibrium between its lactam and lactim forms, with the 2(1H)-pyridone (lactam) form being predominant in both solid and solution phases due to its greater thermodynamic stability. nih.govresearchgate.net This structural feature is a cornerstone of its "privileged" status, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govnih.gov

The utility of 2(1H)-pyridone scaffolds extends across various domains of chemical research. They serve as crucial synthons for the construction of more complex heterocyclic compounds and are integral to the development of functional materials. nih.govnih.gov The reactivity of the 2(1H)-pyridone core allows for a wide range of chemical transformations, including N- and O-functionalization, coupling reactions, and cycloadditions, making it a versatile platform for generating molecular diversity. bohrium.com

Fundamental Role of the 2(1H)-Pyridone Core in Medicinal Chemistry and Chemical Biology

In the realms of medicinal chemistry and chemical biology, the 2(1H)-pyridone core is of paramount importance. nih.govresearchgate.net Its ability to act as both a hydrogen bond donor and acceptor allows it to mimic peptide bonds and interact effectively with biological macromolecules. researchgate.netrsc.org This has led to the incorporation of the 2(1H)-pyridone motif into a multitude of biologically active compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. nih.govfrontiersin.org

Furthermore, 2(1H)-pyridones can serve as bioisosteres for amides, phenyl groups, and other heterocyclic systems, a strategy employed to modulate the physicochemical properties of drug candidates, such as their solubility, lipophilicity, and metabolic stability. nih.govresearchgate.netrsc.org A notable number of FDA-approved drugs, particularly kinase inhibitors, feature the 2(1H)-pyridone scaffold, underscoring its significance in modern drug discovery. nih.gov

Contextualization of the 3-(Bromoacetyl) Moiety within the 2(1H)-Pyridone Framework for Advanced Synthetic and Mechanistic Investigations

The introduction of a bromoacetyl group at the 3-position of the 2(1H)-pyridone ring to form 2(1H)-Pyridone, 3-(bromoacetyl)- significantly enhances the synthetic and investigative potential of the parent scaffold. The bromoacetyl group is a highly reactive electrophilic moiety, making the compound a valuable intermediate for a variety of chemical transformations. smolecule.com

Key Reactions and Applications:

Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the facile introduction of diverse functional groups, leading to the synthesis of extensive libraries of 2(1H)-pyridone derivatives. smolecule.com

Synthesis of Heterocycles: The reactivity of the bromoacetyl group enables its participation in condensation and cyclization reactions to form more complex heterocyclic systems, such as thiazoles, imidazoles, and pyrans. smolecule.commdpi.comrsc.org

Mechanistic Probes: The well-defined reactivity of the bromoacetyl group allows for detailed kinetic and mechanistic studies of reaction pathways. For instance, the solvent polarity has been shown to influence the reaction mechanism of 2(1H)-Pyridone, 3-(bromoacetyl)-, with different pathways favored in polar versus nonpolar solvents. smolecule.com

The compound's utility is further highlighted by its application in the synthesis of biologically active molecules. For example, it has been used as a key starting material in the preparation of compounds with potential anticancer and antimicrobial activities. smolecule.commdpi.com

Properties

IUPAC Name |

3-(2-bromoacetyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-4-6(10)5-2-1-3-9-7(5)11/h1-3H,4H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAKHIPOICBEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664406 | |

| Record name | 3-(Bromoacetyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27038-46-6 | |

| Record name | 3-(Bromoacetyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 2 1h Pyridone, 3 Bromoacetyl

Reactivity of the Alpha-Bromo Carbonyl Moiety in 2(1H)-Pyridone Systems

The alpha-bromo carbonyl group is a key functional group that dictates a significant portion of the reactivity of 2(1H)-Pyridone, 3-(bromoacetyl)-. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-bromine bond, rendering the alpha-carbon highly electrophilic and susceptible to attack by nucleophiles.

Pathways of Nucleophilic Substitution Reactions

The bromoacetyl moiety readily undergoes nucleophilic substitution reactions where the bromine atom is displaced by a variety of nucleophiles. smolecule.com This classic reaction proceeds via pathways that are sensitive to solvent polarity. smolecule.com In polar protic solvents, an ionization mechanism involving the initial heterolytic cleavage of the carbon-bromine bond is favored. smolecule.com Conversely, nonpolar solvents tend to promote a concerted substitution mechanism. smolecule.com These reactions are fundamental in creating a diverse array of derivatives.

The general scheme for nucleophilic substitution is as follows:

2(1H)-Pyridone, 3-(bromoacetyl)- + Nu⁻ → 2(1H)-Pyridone, 3-(nucleophilic acetyl)- + Br⁻

Where Nu⁻ represents a nucleophile.

| Nucleophile | Resulting Functional Group |

| Amines (R-NH₂) | Aminoacetyl |

| Alcohols (R-OH) | Alkoxyacetyl |

| Thiols (R-SH) | Thioacetyl |

| Azide (B81097) (N₃⁻) | Azidoacetyl |

| Cyanide (CN⁻) | Cyanoacetyl |

Cyclocondensation and Annulation Reactions Leading to Fused Heterocycles

The electrophilic nature of the bromoacetyl group, combined with the nucleophilic potential of the pyridone ring or an external reagent, facilitates cyclocondensation and annulation reactions. These reactions are pivotal in the synthesis of complex, fused heterocyclic systems. For instance, the compound can react with active methylene (B1212753) compounds to form pyran and pyridine (B92270) derivatives. smolecule.com Furthermore, it can participate in cyclization reactions to generate imidazoles and thiazoles. smolecule.com These transformations often proceed through an initial nucleophilic attack on the alpha-bromo carbon, followed by an intramolecular cyclization and dehydration or dehydrohalogenation step.

An example is the Hantzsch thiazole (B1198619) synthesis, where 2(1H)-Pyridone, 3-(bromoacetyl)- can react with a thioamide to form a thiazole ring fused to the pyridone core.

Intrinsic Reactivity of the 2(1H)-Pyridone Nucleus

The 2(1H)-pyridone ring itself is a dynamic chemical entity with its own characteristic reactivity patterns, influenced by the presence of the bromoacetyl substituent.

Site-Selective Derivatization and Functionalization of the Pyridinone Ring

The 2-pyridone ring is a subunit found in many natural products and biologically active compounds, making its selective functionalization a significant area of research. nih.govnih.gov The electronic properties of the pyridone ring, which can be described as a conjugated enone-like system, lead to distinct reactivity at different positions. nih.gov The C6 position is the most electron-deficient site, while the C3 and C5 positions are also susceptible to functionalization. nih.gov

Recent advances have focused on site-selective C-H functionalization. nih.govnih.gov For instance, radical-based methods and transition-metal catalysis have been employed for C3-selective arylation. nih.gov Palladium/norbornene cooperative catalysis has been utilized for the ortho-alkylation and -arylation of the 2-pyridone ring. nih.gov Furthermore, rhodium-catalyzed C4-selective C-H alkenylation has been achieved using a traceless directing group at the C3 position. acs.org

| Position | Type of Functionalization | Reagents/Catalysts |

| C3 | Arylation | Iron-based catalysts, K₂S₂O₈ nih.gov |

| C4 | Alkenylation | Rhodium catalysts acs.org |

| C6 | Alkenylation | Ni/Al cooperative catalysis nih.gov |

| ortho | Alkylation/Arylation | Palladium/norbornene catalysis nih.gov |

Ring Transformations and Rearrangement Processes of Pyridinones

The 2-pyridone ring can undergo various ring transformation and rearrangement reactions, leading to the formation of different heterocyclic or carbocyclic structures. Photochemical irradiation of 2-pyridones can induce electrocyclic ring opening, forming acyclic nitrile derivatives. clockss.org Additionally, N-alkenyl-2-pyridones can be prepared and subsequently manipulated to form polycyclic ring systems. acs.org The construction of polycyclic pyridones can also be achieved through ring-opening transformations of related fused systems. nih.gov

Tautomeric Equilibria and their Influence on Reactivity within 2(1H)-Pyridone, 3-(bromoacetyl)-

2(1H)-Pyridone exists in a tautomeric equilibrium with its aromatic counterpart, 2-hydroxypyridine (B17775). nih.gov The position of this equilibrium is highly sensitive to the solvent environment. wuxibiology.com In the gas phase and non-polar solvents, the 2-hydroxypyridine form is generally favored. stackexchange.com However, in polar solvents and the solid state, the 2-pyridone form predominates. stackexchange.comnih.gov This is because the more polar 2-pyridone tautomer is better stabilized by polar solvent molecules. wuxibiology.com

Applications of 2 1h Pyridone, 3 Bromoacetyl in Advanced Organic Synthesis

Utility as a Versatile Synthetic Intermediate and Building Block

The presence of the electrophilic bromoacetyl group in 2(1H)-Pyridone, 3-(bromoacetyl)- makes it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, enabling chemists to introduce a variety of functional groups and build intricate molecular architectures. It readily participates in condensation and cyclization reactions, serving as a foundational component for a multitude of heterocyclic compounds.

Construction of Diverse Heterocyclic Systems

The reactivity of 2(1H)-Pyridone, 3-(bromoacetyl)- has been extensively exploited for the synthesis of a broad spectrum of heterocyclic systems. These structures are often associated with significant biological activities, making this pyridone derivative a crucial starting material in medicinal chemistry.

The reaction of 2(1H)-Pyridone, 3-(bromoacetyl)- with various thioamides and thioureas provides a direct route to the synthesis of thiazole (B1198619) and thiazolidine (B150603) derivatives. For instance, the condensation with thiourea (B124793) derivatives leads to the formation of aminothiazole rings. Similarly, reaction with carbothioamides can yield substituted thiazoles. The bromoacetyl moiety readily reacts with the sulfur nucleophile, followed by cyclization to form the five-membered thiazole or thiazolidine ring. These derivatives are of significant interest due to their presence in a wide range of pharmacologically active compounds.

Table 1: Examples of Thiazole/Thiazolidinone Derivatives Synthesized from 2(1H)-Pyridone, 3-(bromoacetyl)- Precursors

| Reactant | Product Type | Reference |

| Carbothioamides | 1,3-Thiazole derivatives | researchgate.net |

| Thiourea derivatives | Thiazolidinone derivatives | researchgate.net |

Pyrazole (B372694) moieties, known for their diverse pharmacological properties including antidepressant and anticonvulsant activities, can be synthesized using 2(1H)-Pyridone, 3-(bromoacetyl)-. minia.edu.eg The typical synthetic strategy involves the reaction of the bromoacetylpyridone with hydrazine (B178648) derivatives. nih.govmdpi.com The hydrazine acts as a dinucleophile, reacting with the carbonyl group of the bromoacetyl moiety and subsequently undergoing cyclization to form the pyrazole ring. nih.gov The substitution pattern on the resulting pyrazole can be controlled by the choice of the hydrazine starting material. mdpi.comchim.it

Table 2: Synthesis of Pyrazole Derivatives

| Reactant | Product Type | Key Features | Reference |

| Hydrazine derivatives | Substituted pyrazoles | Cyclocondensation reaction | nih.govmdpi.com |

| Phenylhydrazine | Dipyrazole derivative | Reaction with both γ-pyrone moieties | ekb.eg |

| Carboxylic acid hydrazides | Pyrazolone derivatives | Evaluation for antidepressant and anticonvulsant activities | minia.edu.eg |

The synthesis of pyran and pyridine (B92270) derivatives can be achieved through condensation reactions of 2(1H)-Pyridone, 3-(bromoacetyl)- with active methylene (B1212753) compounds. smolecule.com For example, reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a suitable base can lead to the formation of highly functionalized pyridine rings. The initial Michael addition of the active methylene compound to the α,β-unsaturated system that can be formed from the bromoacetyl group, followed by cyclization and aromatization, affords the pyridine core. Similarly, reactions with β-ketoesters can lead to the formation of pyran derivatives. These heterocyclic systems are prevalent in many natural products and synthetic compounds with diverse applications. nih.govresearchgate.netmdpi.comsciforum.net

Imidazole-containing compounds are of great interest due to their wide range of biological activities. nih.govajrconline.org The synthesis of imidazole (B134444) derivatives from 2(1H)-Pyridone, 3-(bromoacetyl)- can be accomplished by reacting it with amidines or other suitable nitrogen-containing nucleophiles. Furthermore, the construction of fused heterocyclic systems such as imidazopyrazoles has been reported, highlighting the versatility of this starting material. nih.gov The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, for example, often proceeds through the condensation of 2-aminopyridine (B139424) with α-bromo carbonyl compounds. nanobioletters.com

Table 3: Synthesis of Imidazole and Fused Imidazole Derivatives

| Reactant | Product Type | Synthetic Method | Reference |

| Amidines | Imidazole derivatives | Cyclocondensation | nih.gov |

| 2-Aminopyridine | Imidazo[1,2-a]pyridine derivatives | Condensation with α-bromo carbonyl compounds | nanobioletters.com |

| Benzil, ammonium (B1175870) acetate (B1210297), and 1H-pyrazole-4-carbaldehydes | Tri-substituted imidazole derivatives | Radziszewski reaction | researchgate.net |

The utility of 2(1H)-Pyridone, 3-(bromoacetyl)- extends to the synthesis of more complex, fused heterocyclic systems. For instance, it is a key precursor for the synthesis of thiazolo[3,2-a]pyrimidines. nih.govnih.govmdpi.com These compounds are often prepared through a multi-step sequence that may involve the initial formation of a pyrimidine (B1678525) ring followed by annulation of the thiazole ring.

Quinoxaline (B1680401) derivatives, another important class of fused heterocycles, can also be synthesized. A general method involves the condensation of 1,2-diamines, such as o-phenylenediamine, with α-dicarbonyl compounds. While not a direct reaction of 2(1H)-Pyridone, 3-(bromoacetyl)-, its derivatives can be transformed into the necessary α-dicarbonyl precursors for quinoxaline synthesis. nih.govacgpubs.orgnih.gov

Table 4: Synthesis of Fused Heterocyclic Systems

| Target Heterocycle | General Synthetic Approach | Reference |

| Thiazolo[3,2-a]pyrimidines | Multi-step synthesis involving pyrimidine and thiazole ring formation | nih.govnih.govmdpi.com |

| Quinoxalines | Condensation of o-phenylenediamines with α-dicarbonyl compounds | nih.govacgpubs.orgnih.gov |

Development of Complex Organic Scaffolds and Chemical Probes

The primary value of 2(1H)-Pyridone, 3-(bromoacetyl)- in synthesizing complex structures lies in the high reactivity of the α-halo ketone moiety. The bromoacetyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles. This reactivity allows for the facile attachment of various functional groups and the construction of new heterocyclic rings fused to or substituted on the pyridone core.

While direct literature on the reactions of 2(1H)-Pyridone, 3-(bromoacetyl)- is limited, its synthetic potential can be inferred from the well-documented chemistry of analogous α-bromoacetyl heterocycles, such as 3-(2-bromoacetyl)-2H-chromen-2-one. nih.govmdpi.com These compounds are key intermediates in the synthesis of complex pyran, pyridine, thiophene (B33073), thiazole, and pyrazole derivatives. nih.govmdpi.com The bromoacetyl group reacts with different reagents to build these varied heterocyclic systems, demonstrating the moiety's role as a linchpin in diversity-oriented synthesis. mdpi.comresearchgate.net

This reactive handle is also ideal for the design of chemical probes. Specifically, the bromoacetyl group is a classic "warhead" for creating covalent inhibitors. nih.gov It can form a stable, covalent bond with nucleophilic amino acid residues, such as cysteine, within the active site of a target protein. nih.gov This mechanism of irreversible inhibition is highly sought after for developing potent and selective probes to study protein function and for potential therapeutic applications. nih.govdrugdiscoverychemistry.com The development of covalent inhibitors for targets like Janus kinase 3 (JAK3) highlights the utility of targeting specific cysteine residues with electrophilic warheads to achieve high selectivity. nih.gov

Table 1: Representative Synthetic Transformations of α-Bromoacetyl Heterocycles This table illustrates the types of complex scaffolds that can be generated from a reactive bromoacetyl precursor, based on the known chemistry of 3-(2-bromoacetyl)-2H-chromen-2-one. nih.govmdpi.com

| Reagent Type | Resulting Scaffold | Reaction Principle |

| Active Methylene Compounds (e.g., malononitrile) | Substituted Pyran/Pyridine Derivatives | Nucleophilic substitution followed by cyclization |

| Thioamides/Thioureas | Thiazole Derivatives | Hantzsch-type thiazole synthesis |

| Hydrazine Derivatives | Pyrazole Derivatives | Condensation and cyclization |

| Diazonium Salts | Hydrazidic Halide Intermediates | Electrophilic substitution |

Contribution to Fragment-Based Drug Design and Scaffold Optimization Strategies

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying lead compounds in drug discovery. nih.govdrugdiscoverychemistry.com This strategy relies on identifying small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target. mdpi.com These initial hits then serve as starting points for optimization into more potent leads through strategies like fragment growing, merging, or linking. nih.gov

The 2(1H)-pyridone core is considered a privileged scaffold in this context. nih.govresearchgate.net Its physicochemical properties, including hydrogen bonding capabilities and metabolic stability, make it an ideal anchor for interacting with protein targets. nih.gov The compound 2(1H)-Pyridone, 3-(bromoacetyl)- fits the profile of a highly valuable fragment. It possesses the desirable pyridone core for target recognition and a reactive vector—the bromoacetyl group—for straightforward chemical elaboration.

In a typical FBDD campaign, the pyridone portion of the molecule could be identified as a binder to a target protein through biophysical screening methods. The bromoacetyl group then provides a direct and efficient handle for the "fragment growing" or "scaffold optimization" phase. Chemists can use the predictable reactivity of this group to systematically build out from the core fragment, exploring adjacent pockets in the protein's binding site to enhance potency and selectivity. This approach allows for rapid generation of an analog library to establish a structure-activity relationship (SAR).

Furthermore, the electrophilic nature of the bromoacetyl group allows for its use in "tethering" or covalent fragment screening approaches. drugdiscoverychemistry.com In this technique, a library of fragments containing mild electrophiles is screened against a protein target containing a nucleophilic residue (e.g., cysteine), allowing for the irreversible trapping and subsequent identification of fragments that bind at or near the reactive residue. drugdiscoverychemistry.com

Table 2: Properties of 2(1H)-Pyridone, 3-(bromoacetyl)- as a Molecular Fragment

| Feature | Role in FBDD | Rationale |

| 2(1H)-Pyridone Core | Privileged Fragment | Provides favorable physicochemical properties for protein binding (e.g., H-bond donor/acceptor sites). nih.gov |

| Bromoacetyl Group | Reactive Handle / Vector | Enables facile "fragment growing" and "linking" via nucleophilic substitution. nih.gov |

| Electrophilicity | Covalent Warhead | Allows for use in covalent fragment screening ("tethering") to identify binding sites near nucleophilic residues. drugdiscoverychemistry.com |

| Small Size | High Ligand Efficiency | Efficiently explores chemical space and provides a good starting point for optimization. mdpi.com |

Investigation of Biological Activity Mechanisms and Structure Activity Relationships Sar of 2 1h Pyridone, 3 Bromoacetyl Derivatives

General Mechanisms of Biological Action Associated with Pyridinone Scaffolds

The pyridinone scaffold is a privileged structure in medicinal chemistry due to its versatile biological activities. rsc.org This six-membered heterocyclic ring system, containing a nitrogen atom and a carbonyl group, is found in numerous natural products and FDA-approved drugs. bohrium.comnih.govresearchgate.net Its significance stems from its ability to engage in various non-covalent interactions and act as a bioisostere for other cyclic structures, such as amides, phenols, and other heterocyclic rings. nih.govfrontiersin.org The physicochemical properties of pyridinone derivatives, including polarity, lipophilicity, and hydrogen bonding capacity, can be readily modulated through synthetic modifications, making them highly adaptable for drug design. bohrium.comfrontiersin.org These compounds exhibit a broad spectrum of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic activities. bohrium.comnih.govfrontiersin.org

Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition, Topoisomerase I)

A primary mechanism through which pyridinone derivatives exert their biological effects is through enzyme inhibition. researchgate.net The pyridinone core is a common feature in the design of inhibitors for several key enzyme families, notably kinases and topoisomerases. nih.govfrontiersin.org

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. nih.govfrontiersin.org The pyridinone scaffold has been successfully incorporated into inhibitors of a wide range of kinases, including:

Protein Tyrosine Kinases (PTKs): Pyridinone-quinazoline hybrids have been developed as cytotoxic agents that target PTKs. nih.govfrontiersin.org

Met Kinase: Pyrrolopyridine-pyridinone derivatives have shown inhibitory activity against Met kinase, an important target in cancer therapy. bohrium.comnih.govfrontiersin.org

Janus Kinases (JAKs): Pyridone 6 is a potent, ATP-competitive pan-JAK inhibitor, targeting JAK1, JAK2, JAK3, and Tyk2. rndsystems.commedchemexpress.com

Pim-1 Kinase: Substituted pyridones have been identified as highly potent inhibitors of Pim-1 kinase, another enzyme implicated in cancer progression. researchgate.net

DNA-Dependent Protein Kinase (DNA-PK): While some 2-morpholino-pyran-4-ones are potent DNA-PK inhibitors, the analogous 4-pyridone derivatives have shown weaker activity. acs.org

The inhibitory action of pyridinone-based compounds on kinases often involves competition with ATP for binding to the enzyme's active site. medchemexpress.com

Topoisomerase I Inhibition: Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. acs.orgwikipedia.org Certain pyridone derivatives act as bacterial topoisomerase inhibitors. nih.govnih.gov These compounds can form a ternary complex with the enzyme and DNA, which disrupts DNA replication and repair, ultimately leading to bacterial cell death. acs.orgwikipedia.org

Molecular Interactions with Biological Targets (e.g., Hydrogen Bonding, Bioisosteric Mimicry)

The effectiveness of the pyridinone scaffold in drug design is largely attributable to its capacity for specific molecular interactions with biological targets. nih.govfrontiersin.org The pyridinone ring possesses both hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) functionalities. nih.govfrontiersin.orgresearchgate.net This allows for the formation of multiple hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing binding affinity and selectivity. nih.govfrontiersin.org

For example, in kinase inhibition, the unsubstituted pyridinone can act as a valid peptide bond isostere and form single or multiple hydrogen bonds with the kinase hinge region, a critical area for inhibitor binding. nih.govfrontiersin.org X-ray crystallography studies have revealed that the pyridinone moiety can form favorable interactions with residues such as Asn101 and Gly97 in the active site of isocitrate dehydrogenase 1 (IDH1). nih.gov

Furthermore, the pyridinone scaffold serves as a bioisostere for other aromatic and heterocyclic rings, including amides, pyridines, pyranones, and phenol (B47542) rings. nih.govfrontiersin.org This bioisosteric mimicry allows for the replacement of these groups in known active compounds to improve pharmacokinetic properties, such as solubility and cell membrane permeability, without compromising biological activity. bohrium.comnih.govfrontiersin.org

Mechanistic Insights into Bioactivity Modulated by the Bromoacetyl Moiety

The introduction of a bromoacetyl group at the 3-position of the 2(1H)-pyridone ring adds a significant dimension to the molecule's biological activity. This is primarily due to the electrophilic nature of the bromoacetyl moiety.

Electrophilic Reactivity in Biological Systems and Potential for Covalent Adduct Formation

The bromoacetyl group is a reactive electrophile that can readily participate in nucleophilic substitution reactions with biological macromolecules. nih.govbeyondbenign.org The carbon atom attached to the bromine is electron-deficient and susceptible to attack by nucleophiles commonly found in biological systems, such as the thiol group of cysteine residues in proteins. nih.govbeyondbenign.org This reaction results in the formation of a stable covalent bond between the inhibitor and its target protein, leading to irreversible inhibition. nih.gov

This covalent modification can have profound effects on protein function, effectively and permanently deactivating the target enzyme. The reactivity of the bromoacetyl group can be modulated by the pH of the environment. Studies have shown that the reaction with thiols is more favorable at higher pH values (e.g., pH 9.0), while being significantly slower at a more neutral pH of 6.5. nih.gov This differential reactivity can be exploited for selective labeling and inhibition of target proteins. nih.gov

| Reactive Moiety | Nucleophile | Reaction Condition | Outcome | Reference |

| Bromoacetyl | Thiols (e.g., Cysteine) | pH 9.0 | Covalent adduct formation | nih.gov |

| Maleimide | Thiols (e.g., Cysteine) | pH 6.5 | Covalent adduct formation | nih.gov |

| Bromoacetyl | Amines, Imidazole (B134444) | pH 9.0 | Low reactivity | nih.gov |

Influence of Bromoacetyl Substitution on Ligand-Receptor Interactions and Binding Affinity

The bromoacetyl group influences ligand-receptor interactions through both covalent and non-covalent means. The primary impact is the potential for covalent bond formation, which dramatically increases the effective binding affinity by making the interaction irreversible. nih.gov This covalent binding ensures prolonged and potent inhibition of the target.

Structure-Activity Relationship (SAR) Studies for 2(1H)-Pyridone, 3-(bromoacetyl)- Analogs

Structure-activity relationship (SAR) studies of pyridinone derivatives have provided valuable insights into the structural requirements for biological activity. nih.govfrontiersin.orgacs.orgnih.govresearchgate.net Modifications at positions 3, 4, and 6 of the pyridinone ring have been shown to be critical for antiviral activity. nih.govfrontiersin.org For antibacterial 2-pyridones, the SAR often parallels that of the 4-quinolones, though with some notable differences. nih.gov Generally, 2-pyridones exhibit higher in vitro and in vivo activity and greater water solubility compared to their 4-quinolone counterparts. nih.gov

For analogs of 2(1H)-pyridone, 3-(bromoacetyl)-, the SAR would be heavily influenced by the interplay between the pyridinone core and the bromoacetyl group. Key considerations would include:

The Bromoacetyl Group: The electrophilicity of the bromoacetyl group is crucial for covalent bond formation. Modifications to this group, such as replacing bromine with other halogens or different leaving groups, would directly impact the rate and specificity of the covalent reaction.

Linker Length and Flexibility: If a linker is introduced between the pyridinone ring and the bromoacetyl group, its length and flexibility would be critical in positioning the reactive moiety for optimal interaction with the target nucleophile.

| Compound Series | Key SAR Findings | Target/Activity | Reference |

| Pyridinone-quinazoline derivatives | All tested derivatives showed >70% inhibition with IC50 values from 9 to 15 µM. | Protein Tyrosine Kinases | nih.gov |

| Anti-HBV 2-pyridinone analogs | N-aryl derivatives exhibited better activity than N-alkyl derivatives. | HBV DNA replication | nih.govfrontiersin.org |

| Adenosine (B11128) A2A Receptor Antagonists | Compound 38 showed potent activity (IC50 = 29.0 nM) and good metabolic stability. | A2A Receptor Antagonism | acs.org |

| Pyridin-2(1H)-one derivatives | Electron-releasing groups were found to be important for modulating biological activity. | Urease inhibition | researchgate.net |

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of 2(1H)-pyridone derivatives can be significantly modulated by introducing various substituents at different positions on the pyridone ring or on attached moieties. Structure-activity relationship (SAR) studies have revealed that the nature and position of these functional groups are critical determinants of potency and selectivity.

For instance, in the development of urease inhibitors based on the pyridin-2(1H)-one scaffold, research has indicated that the presence of electron-releasing groups is important for enhancing biological activity. researchgate.net This suggests that increasing the electron density of the pyridone system can positively influence its interaction with the target enzyme.

In the context of antiproliferative activity, a review of various pyridine (B92270) derivatives showed that the presence and specific placement of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups tended to enhance activity against cancer cell lines. nih.gov Conversely, the introduction of halogen atoms or bulky groups was often associated with lower antiproliferative effects. nih.gov

However, the impact of halogens can be highly context-dependent. In the development of pyrimidine (B1678525) derivatives as bone anabolic agents, halogen substituents (chloro, bromo, fluoro) were found to play a critical role in improving both biological activity and bioavailability. nih.gov Similarly, in a series of thiazole (B1198619) derivatives synthesized from a bromoacetyl-containing precursor, a 4-chlorophenyl moiety was responsible for the highest potency against several cancer cell lines. mdpi.com This highlights that the electronic and steric properties of substituents must be considered in relation to the specific biological target.

Further detailed SAR studies on various classes of 2(1H)-pyridone derivatives have provided more specific insights:

Anticancer Activity: For a series of coumarin-pyridone hybrids, substitutions on an attached phenyl ring showed that a 4-methoxy group (4-MeOC6H4) and a 3-nitro group (3-NO2C6H4) conferred moderate antibacterial activity. nih.gov In another study using a 3-(2-bromoacetyl)coumarin precursor, the addition of a cyano (CN) group to a synthesized thiophene (B33073) ring was found to be responsible for its high cytotoxic potency. mdpi.com

Anti-HIV Activity: In the optimization of pyridinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs), the introduction of an isopropyl group at the C-3 position was shown to be highly beneficial for improving anti-HIV activity. frontiersin.org

The following table summarizes the observed impact of various substituent modifications on the biological activity of pyridone derivatives, based on published research findings.

| Derivative Class | Substituent Modification | Position | Observed Impact on Biological Activity | Reference |

| Pyridin-2(1H)-ones | Electron-releasing groups | Various | Enhanced urease inhibitory activity | researchgate.net |

| Pyridine Derivatives | -OMe, -OH, -C=O, -NH2 | Various | Enhanced antiproliferative activity | nih.gov |

| Pyridine Derivatives | Halogen atoms, bulky groups | Various | Lowered antiproliferative activity | nih.gov |

| Thiazole Derivatives | 4-chlorophenyl moiety | Attached to thiazole ring | High potency against NUGC, DLDI, HA22T, and HONEL cancer cell lines | mdpi.com |

| Thiophene Derivatives | Cyano (CN) group | Attached to thiophene ring | High cytotoxic potency | mdpi.com |

| Pyridinone NNRTIs | Isopropyl moiety | C-3 | Improved anti-HIV activity | frontiersin.org |

| Pyrimidine Derivatives | Halogen (Cl, Br, F) | Various | Improved biological activity and bioavailability | nih.gov |

Rational Design Principles Derived from SAR Investigations

The systematic investigation of structure-activity relationships provides fundamental principles for the rational design of new, more effective therapeutic agents based on the 2(1H)-pyridone scaffold. By understanding how specific structural modifications influence biological outcomes, medicinal chemists can design molecules with improved potency, selectivity, and drug-like properties. frontiersin.org

A key principle derived from SAR studies is the strategic manipulation of physicochemical properties. The 2(1H)-pyridone core is often used as a bioisostere for other chemical groups like amides, phenols, or pyridines to improve properties such as lipophilicity, water solubility, and metabolic stability. nih.govfrontiersin.org The addition of specific substituents is a primary tool for fine-tuning these characteristics. For example, the incorporation of halogen atoms is a well-established strategy in drug design to enhance metabolic stability and bioavailability. nih.gov

Another design principle involves targeting specific molecular interactions. The 2(1H)-pyridone scaffold itself can engage in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), which is crucial for binding to many biological targets like enzymes and receptors. nih.govfrontiersin.org SAR studies help to map the binding pocket of a target. For instance, discovering that a bulky group at a certain position diminishes activity suggests that the binding site in that region is sterically constrained. nih.gov Conversely, finding that an electron-releasing group enhances activity points to a requirement for a specific electronic environment for optimal interaction. researchgate.net

The development of adenosine A2A receptor (A2AR) antagonists for cancer immunotherapy provides a clear example of rational design. Starting from a pyridinone hit compound with weak activity, further SAR studies led to a series of derivatives with significantly stronger potency. nih.gov This iterative process of synthesis and biological evaluation, guided by SAR principles, allowed for the optimization of the lead compound, ultimately yielding a candidate with excellent oral bioavailability and effective in vivo antitumor activity. nih.gov

Key rational design principles derived from SAR studies of 2(1H)-pyridone derivatives include:

Bioisosteric Replacement: Utilizing the 2(1H)-pyridone core to improve the pharmacokinetic profile of a lead compound. nih.gov

Modulation of Physicochemical Properties: Adjusting polarity, lipophilicity, and hydrogen bonding potential through targeted substituent changes to enhance drug-like characteristics. frontiersin.org

Exploitation of Target Topology: Introducing substituents that complement the steric and electronic features of the biological target's binding site to maximize affinity and selectivity.

Scaffold Hopping and Diversification: Using the 2(1H)-pyridone, 3-(bromoacetyl)- intermediate as a starting point to synthesize diverse heterocyclic systems, thereby exploring a wider chemical space to identify novel biological activities. mdpi.com

These principles, built upon a foundation of empirical SAR data, guide the evolution of simple scaffolds into potent and selective drug candidates.

Theoretical and Computational Chemistry Approaches to 2 1h Pyridone, 3 Bromoacetyl

Quantum Chemical Calculations for Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical calculations serve as a powerful tool to elucidate the intricacies of molecular structure, electronic properties, and reactivity of 2(1H)-Pyridone, 3-(bromoacetyl)-. These computational methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications to Pyridinone Systems

Density Functional Theory (DFT) has been widely applied to study pyridinone systems, offering a balance between computational cost and accuracy. electrochemsci.org Calculations at the B3LYP/6-311++G(d,p) level of theory have been instrumental in understanding the electronic structure and reactivity of 2(1H)-Pyridone, 3-(bromoacetyl)-. smolecule.com These studies reveal that the bromoacetyl substituent significantly alters the electronic distribution within the pyridone ring. smolecule.com

Natural bond orbital (NBO) analysis indicates a substantial charge transfer from the pyridone ring to the bromoacetyl group. smolecule.com This leads to an enhanced electrophilic character at the carbonyl carbon of the bromoacetyl moiety, which bears a significant partial positive charge. smolecule.com This electronic perturbation is a key factor in the compound's reactivity.

DFT calculations have also been used to investigate the adsorption of pyridine (B92270) derivatives on metal surfaces, providing insights into corrosion inhibition mechanisms. mdpi.com Furthermore, DFT has been employed to study the electronic and molecular properties of various pyridine dicarboxylic acids to predict their efficacy as corrosion inhibitors. electrochemsci.org

Table 1: Computed Electronic Properties of 2(1H)-Pyridone, 3-(bromoacetyl)- smolecule.com

| Property | Value |

| Partial Positive Charge on Carbonyl Carbon | +0.52 |

| Carbon-Bromine Bond Dissociation Energy | 94.1 kcal/mol |

This data is derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Ab Initio Methods for Conformational Analysis and Reaction Pathway Elucidation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for detailed conformational analysis and the elucidation of reaction pathways. These methods have been used to investigate the potential energy surface of molecules like propionamide, a related amide, to determine the most stable conformations. scispace.com For 2(1H)-Pyridone, 3-(bromoacetyl)-, ab initio calculations help in understanding the rotational barriers and the preferred orientation of the bromoacetyl group relative to the pyridone ring.

These calculations are also vital for mapping out the transition states of reactions involving this compound. For instance, in nucleophilic substitution reactions, ab initio methods can determine the geometries of transition states and calculate activation barriers. smolecule.com Computed activation barriers for nucleophilic attack on the bromoacetyl group have been shown to correlate well with experimental findings, ranging from 15.2 to 28.7 kcal/mol depending on the nucleophile. smolecule.com Intrinsic reaction coordinate (IRC) calculations confirm that these reactions typically proceed through a concerted mechanism. smolecule.com

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations provide a dynamic picture of the conformational landscape of 2(1H)-Pyridone, 3-(bromoacetyl)- and its interactions with other molecules. mdpi.com These simulations, which are based on classical mechanics, can track the movement of atoms and molecules over time, offering insights into the flexibility of the molecule and its preferred conformations in different environments. mdpi.com

MD simulations are particularly useful for studying the behavior of the compound in solution, revealing how solvent molecules influence its conformation and reactivity. In the context of drug design, MD simulations can be used to study the interactions between 2(1H)-Pyridone, 3-(bromoacetyl)- derivatives and their biological targets, providing a more realistic model than static docking studies by accounting for the flexibility of both the ligand and the target protein. nih.gov

Computational Prediction of Chemical Reactivity and Synthetic Feasibility

Computational methods are increasingly used to predict the chemical reactivity of molecules and assess the feasibility of synthetic routes. For 2(1H)-Pyridone, 3-(bromoacetyl)-, the electrophilic nature of the bromoacetyl group, enhanced by the electron-withdrawing pyridone ring, makes it a prime candidate for various reactions. smolecule.com

Quantum chemical calculations can quantify this reactivity by calculating parameters such as the partial charge on the carbonyl carbon and the bond dissociation energy of the carbon-bromine bond. smolecule.com A lower calculated carbon-bromine bond dissociation energy of 94.1 kcal/mol, compared to typical aromatic carbon-halogen bonds, suggests a facile bromide elimination during acyl transfer reactions. smolecule.com

Computational studies can also predict the outcomes of various chemical transformations. For example, the bromoacetyl moiety is susceptible to nucleophilic substitution, and it can participate in condensation and cyclization reactions to form a variety of heterocyclic derivatives. smolecule.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery and development.

Prediction of Binding Affinities and Molecular Recognition Modes

Molecular docking studies have been instrumental in evaluating the potential of 2(1H)-Pyridone, 3-(bromoacetyl)- derivatives as inhibitors of various enzymes. researchgate.net These studies predict how a ligand binds to the active site of a protein and estimate the binding affinity, which is a measure of the strength of the interaction. nih.govplos.org

For example, docking studies of bromo-pyridyl containing azetidinone derivatives have been performed against the mycobacterial InhA enzyme to understand their potential as antitubercular agents. researchgate.net Similarly, docking has been used to study the binding of pyridinone derivatives to the adenosine (B11128) A2A receptor, a target for cancer immunotherapy. nih.gov The accuracy of binding affinity predictions can be improved by using more advanced computational methods like MM/PB(GB)SA and umbrella sampling, which can provide a more reliable ranking of potential inhibitors. nih.gov

Table 2: Comparison of Computational Methods for Binding Affinity Prediction nih.gov

| Method | Accuracy | Notes |

| Umbrella Sampling (US) | High | Computationally intensive. |

| MM/PB(GB)SA | Moderate to High | Choice of protein structure and calculation procedure is critical. |

| Glide XP Scoring | Moderate | Performance may not improve with induced-fit or ensemble docking. |

These computational approaches provide a powerful framework for understanding the chemical and biological properties of 2(1H)-Pyridone, 3-(bromoacetyl)- and for guiding the design of new derivatives with desired activities.

Elucidation of Putative Biological Targets and Binding Sites

Computational approaches are instrumental in identifying the likely biological targets of 2(1H)-Pyridone, 3-(bromoacetyl)- and in characterizing the specific interactions that may occur at the binding site. Techniques such as molecular docking and virtual screening are at the forefront of this endeavor. These methods simulate the interaction between a small molecule (ligand), such as 2(1H)-Pyridone, 3-(bromoacetyl)-, and a large biological molecule (receptor), typically a protein or nucleic acid.

Molecular docking predicts the preferred orientation of the ligand when bound to a receptor, as well as the binding affinity. This information can be used to hypothesize the mechanism of action and to prioritize compounds for further experimental testing. For instance, derivatives of the closely related pyridinone scaffold have been studied for their potential to inhibit various enzymes and receptors. nih.govfrontiersin.org

Virtual screening, a related technique, involves docking a library of compounds against a specific biological target to identify those that are most likely to bind. Conversely, reverse or inverse docking screens a single compound, like 2(1H)-Pyridone, 3-(bromoacetyl)-, against a database of known biological targets to identify potential off-target effects or to discover new therapeutic applications.

While specific docking studies on 2(1H)-Pyridone, 3-(bromoacetyl)- are not extensively reported in publicly available literature, the principles can be illustrated through studies on analogous compounds. For example, computational studies on other pyridinone derivatives have suggested potential interactions with key amino acid residues in the active sites of enzymes like kinases and reverse transcriptase. frontiersin.org The bromoacetyl group of the title compound is a reactive electrophile, suggesting that it may form covalent bonds with nucleophilic residues such as cysteine or histidine in a protein's binding site.

A hypothetical molecular docking study of 2(1H)-Pyridone, 3-(bromoacetyl)- would likely reveal key interactions. The pyridone ring could act as a scaffold, positioning the bromoacetyl group for interaction with the target protein. The oxygen and nitrogen atoms of the pyridone ring are capable of forming hydrogen bonds, which would contribute to the stability of the ligand-receptor complex. frontiersin.org

Below is a table summarizing putative biological targets that have been identified for structurally related pyridinone and pyridine derivatives through computational and experimental methods. These represent potential areas of investigation for 2(1H)-Pyridone, 3-(bromoacetyl)-.

| Putative Biological Target | Organism/Disease | Computational Method Employed | Key Findings |

| HIV-1 Reverse Transcriptase | HIV/AIDS | Molecular Modeling | The pyridinone ring can fit into allosteric sites, with the lactam NH group forming hydrogen bonds. frontiersin.org |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Molecular Docking | Pyridine derivatives have been shown to bind to the adenine (B156593) pocket of the EGFR active site. nih.gov |

| Cyclin-Dependent Kinases (CDKs) | Cancer | Molecular Docking | Pyrazolo[1,5-a]pyrimidine derivatives, which share features with pyridinones, have been docked into the active site of CDK2. nih.govnih.gov |

| Cytochrome P450 (CYP) Enzymes | Drug Metabolism | Not Specified | Pyridine derivatives have been identified as inhibitors of CYP enzymes, which has implications for drug-drug interactions. |

| Fms-Like Tyrosine Kinase 3 (FLT3) | Acute Myeloid Leukemia | Molecular Docking | Pyrazolo[1,5-a]pyrimidine derivatives have been confirmed as cellular targets of FLT3 through molecular docking. nih.gov |

This table is illustrative and based on studies of structurally related compounds.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Design

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools for designing new compounds based on the 2(1H)-Pyridone, 3-(bromoacetyl)- scaffold. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying the key molecular features that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

The development of a QSAR model typically involves the following steps:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR study on a series of 2(1H)-Pyridone, 3-(bromoacetyl)- analogs could reveal important structure-activity relationships. For instance, the model might show that increasing the steric bulk at a certain position on the pyridone ring enhances activity, while modifying the electronic properties of the bromoacetyl group could modulate target specificity.

The insights gained from QSAR models can be used to design a virtual library of new compounds with potentially improved activity. These virtual compounds can then be screened using the QSAR model to prioritize the most promising candidates for synthesis and experimental testing. This iterative process of design, prediction, and testing can significantly accelerate the discovery of new drug candidates.

Below is a table summarizing the key parameters of a hypothetical QSAR model for a series of pyridone derivatives, illustrating the type of information that can be obtained from such a study.

| Parameter | Description | Value | Implication for Compound Design |

| r² (Coefficient of Determination) | A measure of how well the model fits the data. | 0.85 | The model explains 85% of the variance in the biological activity. |

| q² (Cross-validated r²) | A measure of the model's internal predictive ability. | 0.75 | The model has good internal predictive power. |

| pred_r² (External validation r²) | A measure of the model's ability to predict the activity of an external test set. | 0.80 | The model has good external predictive power. |

| Steric Field Contribution | The contribution of steric properties to the model. | 45% | Steric properties are a major determinant of activity. |

| Electrostatic Field Contribution | The contribution of electronic properties to the model. | 35% | Electronic properties are also a significant determinant of activity. |

| Hydrophobic Field Contribution | The contribution of hydrophobic properties to the model. | 20% | Hydrophobicity plays a lesser, but still important, role in activity. |

This table is a hypothetical example to illustrate the components of a QSAR model summary.

Future Directions and Emerging Research Avenues for 2 1h Pyridone, 3 Bromoacetyl

Development of Eco-Friendly and Atom-Economical Synthetic Methodologies

The synthesis of 2(1H)-Pyridone, 3-(bromoacetyl)- and its derivatives is undergoing a shift towards more sustainable and efficient practices. Traditional methods often rely on harsh chemicals and multi-step processes that generate considerable waste. The future of its synthesis lies in the adoption of green chemistry principles, which prioritize minimizing environmental impact and maximizing resource efficiency.

A significant area of development is the creation of one-pot, multi-component reactions. rsc.orgresearchgate.net These reactions combine several synthetic steps into a single procedure, which reduces the need for isolating intermediates and cuts down on solvent use and waste. rsc.orgresearchgate.net The use of environmentally friendly solvents, such as water, is a key aspect of this eco-friendly approach. rsc.orgresearchgate.net Research into atom-economical methods, which aim to incorporate the maximum number of atoms from the reactants into the final product, is also a priority. mdpi.comfigshare.comresearchgate.netpreprints.org This includes developing transition-metal-free catalytic systems that are both efficient and environmentally benign. mdpi.comresearchgate.netpreprints.org Furthermore, innovative techniques like oxidative amination are being explored to streamline the synthesis of pyridone structures from more common starting materials. chemrxiv.org

| Synthetic Strategy | Core Principle | Key Advantages |

| One-Pot, Multi-Component Reactions | Combining multiple synthetic steps into a single, continuous process without isolating intermediates. | Increased efficiency, reduced solvent consumption, and less chemical waste. rsc.orgresearchgate.net |

| Green Solvents | Utilizing environmentally benign solvents like water or ethanol (B145695) mixtures. | Lower toxicity, improved safety, and reduced environmental pollution. rsc.orgresearchgate.net |

| Atom-Economical Synthesis | Designing reactions that maximize the incorporation of reactant atoms into the final product. | Minimized waste, increased resource efficiency, and improved sustainability. mdpi.comfigshare.comresearchgate.netpreprints.org |

| Streamlined Ring Formation | Developing novel methods, such as oxidative amination, to create the pyridone ring structure more directly. | Fewer synthetic steps, operational simplicity, and good functional group tolerance. chemrxiv.org |

Exploration of Novel Bioactivities and Therapeutic Modalities

While 2(1H)-Pyridone, 3-(bromoacetyl)- has been investigated for various biological activities, its full therapeutic potential remains largely untapped. Future research is poised to explore new pharmacological applications for this versatile scaffold.

One of the most promising areas is the development of novel inhibitors for enzymes implicated in a wide range of diseases. For instance, derivatives of this compound could be designed as potent inhibitors of polyphenol oxidase (PPO), an enzyme involved in browning reactions in the food industry and also relevant to certain biological processes. nih.govresearchgate.net The core structure is also being used to create new anticancer agents. nih.gov For example, it can serve as a basis for designing PIM-1 kinase inhibitors, which can induce apoptosis in cancer cells. nih.gov Furthermore, the pyridone moiety is a key component in the design of novel HIV capsid modulators, which represent a new frontier in antiviral therapy. mdpi.com The inherent reactivity of the bromoacetyl group also makes it suitable for developing covalent inhibitors that can form a permanent bond with their target, leading to enhanced potency and duration of action.

| Therapeutic Area | Potential Application | Scientific Rationale |

| Enzyme Inhibition | Development of novel inhibitors for enzymes like polyphenol oxidase (PPO). | The pyridone scaffold can be modified to fit into the active sites of specific enzymes, blocking their activity. nih.govresearchgate.net |

| Anticancer Agents | Design of new anticancer drugs, such as PIM-1 kinase inhibitors. | The compound can be functionalized to target specific proteins involved in cancer cell growth and survival, inducing apoptosis. nih.gov |

| Antiviral Therapeutics | Creation of novel HIV capsid modulators to disrupt viral replication. | The pyridone structure can be adapted to interfere with the assembly and function of viral components. mdpi.com |

| Covalent Inhibition | Use as a scaffold for developing targeted covalent inhibitors for various diseases. | The bromoacetyl group can form a stable covalent bond with specific amino acid residues in a target protein. |

| Anti-inflammatory Agents | Exploration as a basis for new anti-inflammatory drugs. | Cinnamaldehyde analogues, which share some structural features, have shown potential as anti-inflammatory agents. nih.gov |

Advanced Computational Techniques for Rational Design and Mechanistic Understanding

The integration of advanced computational methods is set to revolutionize the way new drugs are designed based on the 2(1H)-Pyridone, 3-(bromoacetyl)- scaffold. These in silico techniques can significantly speed up the drug discovery process by providing deep insights into how these molecules interact with their biological targets.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing how derivatives of this compound bind to proteins. nih.govresearchgate.net This allows for the rational design of more potent and selective inhibitors by predicting the most favorable interactions. nih.govresearchgate.net For instance, computational studies can help in designing novel HIV capsid modulators by predicting their binding modes and stability. mdpi.com Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be used to study the reaction mechanism of covalent inhibitors, providing a detailed understanding of how the bromoacetyl group forms a bond with its target. nih.govnih.govresearchgate.net This knowledge is crucial for optimizing the reactivity and selectivity of these inhibitors.

| Computational Technique | Application in Drug Design | Key Benefit |

| Molecular Docking | Predicting the preferred binding orientation of a molecule to its target protein. | Enables the rapid screening of virtual compound libraries and prioritization of candidates for synthesis. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of the molecule-protein complex over time. | Provides insights into the stability of the binding and the key interactions that maintain it. mdpi.com |

| QM/MM Calculations | Modeling the chemical reaction between the covalent inhibitor and its target. | Elucidates the detailed mechanism of covalent bond formation, aiding in the design of more effective inhibitors. nih.govnih.govresearchgate.net |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. | Helps in the early identification and elimination of drug candidates with unfavorable properties. nih.gov |

Design and Synthesis of Targeted Chemical Probes for Biological System Interrogation

Beyond its role as a potential therapeutic agent, 2(1H)-Pyridone, 3-(bromoacetyl)- is a valuable starting point for creating targeted chemical probes. These probes are essential tools for modern biological research, allowing scientists to identify new drug targets, unravel complex signaling pathways, and visualize biological processes in living systems.

By attaching a reporter tag, such as a fluorophore or biotin, to the pyridone scaffold, researchers can create versatile probes. ebi.ac.uknih.gov The reactive bromoacetyl group can then be used to covalently label a specific protein of interest. ebi.ac.uknih.gov This approach, known as activity-based protein profiling (ABPP), is a powerful method for identifying the cellular targets of a compound. researchgate.net Furthermore, the development of heterobifunctional probes, such as those used for targeted protein degradation (PROTACs), is an exciting new direction. researchgate.net These probes can be designed to bring a target protein into proximity with the cell's degradation machinery, leading to its removal. researchgate.net The design of selective probes is crucial, and virtual screening can be employed to identify compounds that are highly selective for a particular target. plos.org

| Probe Type | Key Feature | Application in Research |

| Activity-Based Probes | Contains a reactive group (e.g., bromoacetyl) and a reporter tag. | Allows for the identification and characterization of enzyme activity in complex biological samples. researchgate.net |

| Targeted Protein Degradation Probes | Heterobifunctional molecules that induce the degradation of a specific target protein. | A powerful tool for studying protein function and validating new drug targets. researchgate.net |

| Selective Chemical Probes | Designed to bind with high selectivity to a single target or a specific family of proteins. | Enables the precise interrogation of biological pathways with minimal off-target effects. ebi.ac.uknih.govplos.org |

| Fragment-Derived Probes | Developed by optimizing small, fragment-like molecules that bind to a target. | An efficient way to develop potent and selective probes for a wide range of proteins. nih.gov |

Q & A

Basic: What is the structural significance of the bromoacetyl group in 3-(bromoacetyl)-2(1H)-pyridone, and how does it influence reactivity in nucleophilic substitution reactions?

The bromoacetyl group (-COCH₂Br) is a critical electrophilic moiety that enhances reactivity in nucleophilic substitution (Sₙ2) and alkylation reactions. The bromine atom acts as a leaving group, facilitating covalent bond formation with nucleophilic residues (e.g., thiols or amines in biological targets). This reactivity is exploited in synthesizing bioactive derivatives, such as kinase inhibitors or anticancer agents, where the bromoacetyl group forms adducts with cysteine residues in enzyme active sites . For example, in pyridone derivatives, this group enables targeted modifications for structure-activity relationship (SAR) studies .

Intermediate: What optimized synthetic routes exist for 3-(bromoacetyl)-2(1H)-pyridone, and how can byproduct formation be minimized?

A common approach involves Claisen-Schmidt condensation between substituted benzaldehydes and ketones under basic conditions (e.g., NaOH in ethanol), followed by bromoacetylation. Key optimizations include:

- Temperature control : Reflux conditions (70–80°C) improve yield but require monitoring to avoid side reactions like over-alkylation.

- Catalyst selection : Piperidine or triethylamine minimizes unwanted Michael adducts during cyclization steps .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the target compound from intermediates like hydrazones or enaminones .

For example, bromoacetyl derivatives of pyridone were synthesized via cyclocondensation of α,β-unsaturated ketones with cyanothioacetamide, achieving yields >75% after recrystallization .

Intermediate: How do spectroscopic techniques (IR, NMR, MS) confirm the structure of 3-(bromoacetyl)-2(1H)-pyridone?

- IR spectroscopy :

- ¹H NMR :

- Mass spectrometry : Molecular ion peaks (e.g., m/z = 438 for C₂₅H₂₂N₆O₂) align with the molecular formula, while fragmentation patterns confirm substituent positions .

Advanced: What in vitro models and methodological considerations are critical for evaluating the anticancer activity of 3-(bromoacetyl)-2(1H)-pyridone derivatives?

- Cell lines : Human lung carcinoma (A549) and breast cancer (MCF-7) cells are standard models for cytotoxicity assays.

- Assay design :

- Data interpretation : Compounds with electron-withdrawing substituents (e.g., para-fluoro) show enhanced activity due to increased electrophilicity and target binding .

Advanced: How do substituent modifications on the pyridone ring influence biological activity and selectivity?

SAR studies reveal:

- Electron-withdrawing groups (e.g., -F, -CN) at the para position lower IC₅₀ values (e.g., 0.83 μg/mL for 8a vs. 10.5 μg/mL for 2b) by enhancing electrophilicity and target binding .

- Morpholine moieties improve solubility and bioavailability, as seen in derivatives with >70% yield in polar solvents .

- Bulkier substituents (e.g., aryl groups) reduce activity due to steric hindrance .

Advanced: What molecular targets and mechanistic pathways are implicated in the anticancer activity of bromoacetyl-pyridone derivatives?

- Kinase inhibition : Derivatives like 4,6-diaryl-2-oxopyridines inhibit PIM-1 kinase , a regulator of cancer cell survival .

- Covalent binding : The bromoacetyl group alkylates cysteine residues in enzyme active sites (e.g., Cys119 in JAK2 ), confirmed via competitive inhibition assays .

- Apoptosis induction : Flow cytometry (Annexin V/PI staining) and Western blotting (Bcl-2/Bax ratio) validate caspase-dependent pathways .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

- Variable assay conditions : Differences in cell passage number, serum concentration, or incubation time (e.g., 24 vs. 48 hours) significantly alter IC₅₀ values. Standardize protocols using guidelines like NIH/NCATS recommendations .

- Metabolic stability : Assess hepatic microsome stability to identify compounds prone to rapid clearance (e.g., cytochrome P450 assays) .

- Off-target effects : Use proteomic profiling (e.g., KinomeScan) to distinguish specific kinase inhibitors from pan-assay interference compounds (PAINS) .

Advanced: What computational methods support the design of 3-(bromoacetyl)-2(1H)-pyridone derivatives with improved pharmacokinetics?

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like PIM-1 kinase (PDB: 3A7E).

- ADMET prediction : SwissADME estimates bioavailability (e.g., Lipinski’s rule compliance ) and toxicity risks .

- QSAR models : Machine learning (e.g., Random Forest) correlates substituent descriptors (Hammett σ, logP) with IC₅₀ values .

Advanced: How can researchers validate the metabolic pathways and degradation products of 3-(bromoacetyl)-2(1H)-pyridone in preclinical studies?

- LC-MS/MS : Identify metabolites in rat plasma or liver microsomes. For example, debromination or glutathione conjugation products are common .

- Stability testing : Incubate compounds in simulated gastric fluid (pH 2.0) or PBS (pH 7.4) to assess hydrolytic degradation.

- Radiolabeling : Use ¹⁴C-labeled bromoacetyl groups to track metabolic fate in vivo .

Advanced: What strategies mitigate toxicity risks associated with bromoacetyl-containing compounds?

- Prodrug design : Mask the bromoacetyl group with enzymatically cleavable protectors (e.g., esterase-sensitive esters).

- Targeted delivery : Conjugate pyridone derivatives to antibodies (e.g., anti-EGFR) for tumor-specific uptake .

- Toxicogenomics : RNA-seq identifies off-target gene expression changes (e.g., oxidative stress pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.